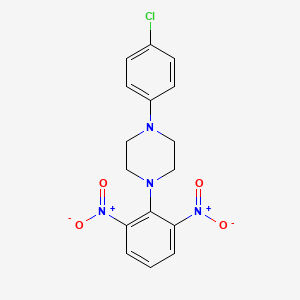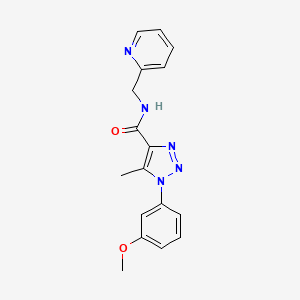![molecular formula C24H26Cl2N2O4 B5143352 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound '3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}', also known as bisoprolol, is a beta-adrenergic blocking agent that is used to treat hypertension, angina pectoris, and heart failure. It was first synthesized in 1975 and has since become a widely used medication due to its effectiveness and low incidence of side effects.
Mechanism of Action
Bisoprolol works by blocking the beta-1 adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. This results in a decrease in cardiac output and blood pressure, which can help to reduce the workload on the heart. Bisoprolol also has antiarrhythmic properties, which can help to prevent or treat abnormal heart rhythms.
Biochemical and physiological effects:
Bisoprolol has a number of biochemical and physiological effects on the body. It reduces sympathetic nervous system activity, which can help to reduce heart rate and blood pressure. Bisoprolol also reduces the release of renin from the kidneys, which can help to reduce blood pressure. In patients with heart failure, 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} can improve left ventricular function and reduce the risk of hospitalization.
Advantages and Limitations for Lab Experiments
Bisoprolol has a number of advantages for lab experiments. It is a well-established medication with a known mechanism of action, which makes it a useful tool for studying cardiovascular physiology. Bisoprolol is also relatively safe and has a low incidence of side effects, which makes it suitable for use in animal studies. However, there are some limitations to using 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} in lab experiments. It can be difficult to control the dose and timing of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} administration, which can make it challenging to study its effects over time. Additionally, 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} can interact with other medications and can have different effects in different patient populations, which can make it difficult to generalize the results of lab experiments.
Future Directions
There are a number of potential future directions for research on 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}. One area of research could focus on developing new formulations of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} that are more effective or have fewer side effects. Another area of research could focus on identifying new indications for 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}, such as in the treatment of other cardiovascular or non-cardiovascular conditions. Finally, future research could focus on identifying biomarkers or genetic factors that can predict the response to 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} treatment, which could help to personalize treatment for individual patients.
Synthesis Methods
Bisoprolol can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 1,4-dibromobutane followed by reduction with lithium aluminum hydride, or the reaction of 4-chloroaniline with 1,4-dibromo-2-butene followed by reduction with sodium borohydride. The yield of the reaction is typically around 50-60%.
Scientific Research Applications
Bisoprolol has been extensively studied in both clinical and preclinical research. In vitro studies have shown that 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} selectively blocks beta-1 adrenergic receptors and has little or no effect on beta-2 adrenergic receptors. This selectivity makes it an effective treatment for hypertension and other cardiovascular conditions. In vivo studies have shown that 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} reduces heart rate, cardiac output, and blood pressure, while also improving left ventricular function in patients with heart failure.
properties
IUPAC Name |
1-(4-chloroanilino)-3-[4-[3-(4-chloroanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2N2O4/c25-17-1-5-19(6-2-17)27-13-21(29)15-31-23-9-11-24(12-10-23)32-16-22(30)14-28-20-7-3-18(26)4-8-20/h1-12,21-22,27-30H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWBYGIRPWLDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)Cl)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-chlorophenyl)amino]propan-2-ol} | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B5143273.png)

![2-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5143306.png)
![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)

![N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)
![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5143360.png)
![ethyl 5-[({[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5143364.png)


![1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5143375.png)
![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)